Andrastin A

Description

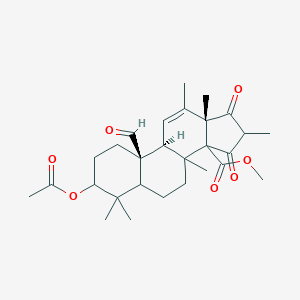

a farnesyltransferase inhibitor; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

methyl (3S,5R,8S,9R,10S,13R,14R)-3-acetyloxy-10-formyl-4,4,8,12,13,16-hexamethyl-15,17-dioxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-15-13-19-25(6,28(23(33)34-8)22(32)16(2)21(31)26(15,28)7)11-9-18-24(4,5)20(35-17(3)30)10-12-27(18,19)14-29/h13-14,16,18-20H,9-12H2,1-8H3/t16?,18-,19-,20+,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBXNADBNJGZRK-GJEDHNSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C2(C(=CC3C(C2(C1=O)C(=O)OC)(CCC4C3(CCC(C4(C)C)OC(=O)C)C=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)[C@@]2(C(=C[C@@H]3[C@@]([C@@]2(C1=O)C(=O)OC)(CC[C@H]4[C@]3(CC[C@@H](C4(C)C)OC(=O)C)C=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938482 | |

| Record name | Andrastin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174232-42-9 | |

| Record name | Andrastin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174232-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Andrastin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Andrastin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Andrastin A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL8DJU4GFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Andrastin A: A Fungal Meroterpenoid with Anticancer Potential - A Technical Guide to its Discovery and Isolation from Penicillium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A is a meroterpenoid natural product exhibiting potent inhibitory activity against farnesyltransferase, an enzyme implicated in oncogenic Ras protein function.[1][2] This activity, coupled with its ability to hinder the efflux of anticancer drugs from multidrug-resistant cancer cells, has positioned this compound as a promising candidate for further investigation in oncology drug development.[1][2] First discovered in the cultured broth of Penicillium sp. FO-3929, this compound and its analogues have since been isolated from various other Penicillium species, including P. roqueforti, P. chrysogenum, and P. albocoremium.[2][3][4] This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound from Penicillium cultures.

Discovery and Producing Organisms

Andrastins A, B, and C were first identified as novel protein farnesyltransferase inhibitors from the fermentation broth of Penicillium sp. FO-3929.[2] Subsequent research has identified several other Penicillium species as producers of this compound, highlighting the broad distribution of its biosynthetic machinery within this fungal genus. Notably, Penicillium roqueforti, the fungus responsible for the characteristic veining in blue cheeses, is a consistent producer of this compound.[5][6] this compound has been detected in various European blue cheeses at concentrations ranging from 0.1 to 3.7 µg/g.[5][6] Laboratory-scale fermentation of P. roqueforti has been shown to yield significantly higher quantities of this compound compared to the levels found in cheese.[6] Other known producers include Penicillium albocoremium and Penicillium chrysogenum.[4]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving the convergence of the polyketide and terpenoid pathways. The core structure of this compound is derived from two primary precursors: 3,5-dimethylorsellinic acid (DMOA), a tetraketide, and farnesyl pyrophosphate (FPP), a sesquiterpene.[3] The genetic blueprint for this intricate synthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the adr cluster. This cluster, which has been characterized in P. roqueforti and P. chrysogenum, contains all the genes necessary for the stepwise construction of the this compound molecule.[1][7]

The biosynthetic pathway, as elucidated through genetic and biochemical studies, involves a series of enzymatic reactions including a Diels-Alder cyclization to form the characteristic androstane skeleton. The key enzymes encoded by the adr cluster include a polyketide synthase, a terpene cyclase, and various modifying enzymes such as methyltransferases, oxidases, and dehydrogenases.

Biological Activity: Farnesyltransferase Inhibition

The primary mechanism of action for this compound's anticancer potential lies in its ability to inhibit protein farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. Farnesylation involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue near the C-terminus of the target protein. This lipid modification is essential for the proper localization of Ras proteins to the cell membrane, a prerequisite for their participation in signal transduction pathways that regulate cell growth, differentiation, and survival.

Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation. By inhibiting FTase, this compound prevents the farnesylation and subsequent membrane association of oncogenic Ras, thereby disrupting downstream signaling and impeding tumor growth. Kinetic studies have suggested that some farnesyltransferase inhibitors act as competitive inhibitors with respect to farnesyl pyrophosphate.[8]

Data Presentation

Table 1: Production of this compound by Penicillium Species

| Penicillium Species Strain | Fermentation/Source | Yield of this compound | Reference |

| P. roqueforti CECT 2905 | Solid-state on YES agar | 686 µg/g (dry weight) | [9] |

| P. roqueforti | European Blue Cheeses | 0.1 - 3.7 µg/g | [5][6] |

| P. albocoremium IBT 16884 | Solid-state on YES agar | Detected | [2] |

| P. sp. FO-3929 | Liquid Fermentation | Not quantified | [2] |

Table 2: Biological Activity of Andrastins

| Compound | Target | IC50 (µM) | Reference |

| This compound | Protein Farnesyltransferase | 24.9 | [8] |

| Andrastin B | Protein Farnesyltransferase | 47.1 | [8] |

| Andrastin C | Protein Farnesyltransferase | 13.3 | [8] |

Experimental Protocols

The following protocols are compiled from methodologies reported in the scientific literature for the fermentation, extraction, and purification of this compound.

Fermentation

Objective: To cultivate Penicillium species for the production of this compound.

Materials:

-

Selected Penicillium strain (e.g., P. roqueforti CECT 2905)

-

Yeast Extract Sucrose (YES) agar:

-

Yeast extract: 20 g/L

-

Sucrose: 150 g/L

-

Agar: 20 g/L

-

-

Alternative solid substrate: Rice

-

Petri dishes or fermentation flasks

-

Incubator

Protocol:

-

Prepare YES agar medium and sterilize by autoclaving.

-

Pour the sterilized medium into petri dishes and allow to solidify.

-

Inoculate the center of the YES agar plates with the desired Penicillium strain.

-

Incubate the plates at 25-28°C in the dark for 7-14 days.[1][2]

-

For rice-based fermentation, sterilize rice in flasks and inoculate with the Penicillium strain. Incubate under similar conditions.

Extraction

Objective: To extract this compound from the fungal biomass and solid medium.

Materials:

-

Fungal culture (mycelium and agar)

-

Extraction solvent: Ethyl acetate:Dichloromethane:Methanol (3:2:1, v/v/v) with 1% formic acid[1]

-

Alternative extraction solvent: Ethyl acetate[2]

-

Blender or stomacher

-

Sonicator

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

Protocol:

-

Harvest the fungal mycelium and the agar medium from the petri dishes.

-

Macerate the collected material using a blender or stomacher.[2]

-

Add the extraction solvent to the macerated fungal material. A common ratio is 50 mL of solvent for a standard petri dish culture.[1]

-

Allow the extraction to proceed overnight with gentle agitation.[1]

-

Sonicate the mixture for 30 minutes to enhance extraction efficiency.[1]

-

Filter the mixture to separate the solvent extract from the solid residue.

-

Concentrate the filtrate to dryness using a rotary evaporator to obtain the crude extract.

Purification

Objective: To purify this compound from the crude extract using chromatographic techniques.

A. Silica Gel Column Chromatography (Initial Purification)

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Mobile phase: A gradient of n-hexane and ethyl acetate is commonly used for the separation of moderately polar compounds like this compound.

Protocol:

-

Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the prepared column.

-

Elute the column with a stepwise or linear gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing this compound (identified by comparison with a standard, if available) and evaporate the solvent.

B. High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

-

Partially purified this compound fractions

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., SunFire C18, 5 µm, 4.6 x 250 mm)[1]

-

Mobile phase:

-

HPLC grade solvents

Protocol:

-

Dissolve the partially purified sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the column with a gradient of Solvent A and Solvent B. A typical gradient might start with a higher proportion of water and gradually increase the proportion of acetonitrile.

-

Monitor the elution profile at a suitable UV wavelength (e.g., 210-254 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by re-injecting a small aliquot into the HPLC.

-

Evaporate the solvent from the purified fraction to obtain pure this compound.

Conclusion

This compound represents a compelling natural product with significant potential in the field of oncology. Its discovery in various Penicillium species, coupled with a growing understanding of its biosynthesis and mechanism of action, provides a solid foundation for further research and development. The methodologies outlined in this guide offer a comprehensive framework for the reliable production, isolation, and purification of this compound, enabling researchers to explore its full therapeutic potential. Future efforts in strain improvement and fermentation optimization could lead to enhanced yields, making this promising molecule more accessible for preclinical and clinical investigations.

References

- 1. The Biosynthetic Gene Cluster for this compound in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Andrastin A Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A is a fungal meroterpenoid that has garnered significant interest within the scientific community due to its potential as an antitumor agent. This compound and its analogues act as inhibitors of farnesyltransferase, an enzyme implicated in oncogenic Ras protein activity.[1][2] Produced by various species of the Penicillium genus, notably Penicillium roqueforti and Penicillium chrysogenum, the biosynthetic pathway of this compound offers a fascinating case study in fungal secondary metabolism and a potential target for metabolic engineering to enhance production of this valuable compound.[1][2][3][4] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic basis, enzymatic steps, regulatory influences, and detailed experimental methodologies for its study.

The this compound Biosynthetic Gene Cluster (adr)

The genes responsible for this compound biosynthesis are organized in a contiguous cluster, designated as the adr cluster. In Penicillium roqueforti CECT 2905, this cluster spans approximately 29.4 kbp and comprises ten identifiable genes: adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK.[1][4] An eleventh gene, adrB, found in the P. chrysogenum adr cluster, exists only as a residual pseudogene in P. roqueforti.[1][4] RNA-mediated gene silencing experiments have confirmed that all ten genes in the P. roqueforti cluster are involved in the production of this compound.[1][4]

| Gene | Proposed Function |

| adrD | Non-reducing polyketide synthase (NR-PKS) |

| adrG | Prenyltransferase |

| adrK | Methyltransferase |

| adrH | FAD-dependent monooxygenase |

| adrI | Terpene cyclase |

| adrF | Short-chain dehydrogenase/reductase (SDR) |

| adrE | Ketoreductase |

| adrJ | Acetyltransferase |

| adrA | Cytochrome P450 monooxygenase |

| adrC | Major Facilitator Superfamily (MFS) transporter |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the convergence of the polyketide and terpenoid pathways, followed by a series of enzymatic modifications to construct the final complex molecule.[2][3]

Synthesis of Precursors

The pathway initiates with the synthesis of two key precursors:

-

3,5-dimethylorsellinic acid (DMOA): This polyketide is synthesized by the non-reducing polyketide synthase AdrD.[3]

-

Farnesyl pyrophosphate (FPP): A C15 isoprenoid intermediate derived from the mevalonate pathway.[2]

Assembly of the Meroterpenoid Scaffold

The subsequent steps involve the condensation of DMOA and FPP and the formation of the core Andrastin structure:

-

Prenylation: The prenyltransferase AdrG catalyzes the attachment of the farnesyl group from FPP to DMOA.[3]

-

Methylation: The methyltransferase AdrK is proposed to methylate the carboxyl group of the DMOA moiety.[3]

-

Epoxidation: The FAD-dependent monooxygenase AdrH catalyzes the epoxidation of the farnesyl side chain.[3]

-

Cyclization: The terpene cyclase AdrI facilitates a cascade of cyclization reactions to form the characteristic 6-6-6-5 tetracyclic ring system of the andrastin core, yielding Andrastin E.[3]

Tailoring and Modification Reactions

The final stages of the pathway involve a series of tailoring reactions to convert Andrastin E into this compound:

-

Oxidation: The short-chain dehydrogenase/reductase AdrF oxidizes Andrastin E to produce Andrastin D.[3]

-

Reduction: The ketoreductase AdrE reduces a carbonyl group on the A-ring to a hydroxyl group, forming Andrastin C.[3]

-

Acetylation: The acetyltransferase AdrJ acetylates the newly formed hydroxyl group, yielding Andrastin B.[3]

-

Final Oxidation: The cytochrome P450 monooxygenase AdrA catalyzes the final oxidation step to produce this compound.[3]

Below is a DOT script representation of the this compound biosynthetic pathway.

Quantitative Analysis of this compound Production

Studies on Penicillium roqueforti CECT 2905 have provided quantitative data on this compound production. In wild-type strains, production levels can reach up to 686 µg/g of dry mycelium.[3] The critical role of the adr gene cluster is highlighted by the significant reduction in this compound production upon gene silencing.

| Gene Silenced | This compound Production (% of Wild-Type) |

| adrI | 14 - 57.7% |

| adrF | 14 - 57.7% |

| adrE | 14 - 57.7% |

| adrJ | 14 - 57.7% |

| adrA | 14 - 57.7% |

| adrD | 8.6 - 56.7% |

| adrG | 8.6 - 56.7% |

| adrK | 8.6 - 56.7% |

| adrH | 8.6 - 56.7% |

| ΔPrlaeA | 0.2 - 0.3% |

Data compiled from Rojas-Aedo et al. (2017) and Marcano et al. (2023).[1][3]

Regulation of this compound Biosynthesis

The production of this compound, like many fungal secondary metabolites, is tightly regulated. A key global regulatory protein, LaeA, has been shown to positively regulate the expression of the adr gene cluster in P. roqueforti.[3] LaeA is a methyltransferase that is part of the velvet complex, a global regulator of secondary metabolism in many filamentous fungi. Disruption of the PrlaeA gene in P. roqueforti leads to a drastic reduction in this compound production, down to 0.2-0.3% of the wild-type levels, demonstrating its critical role in activating the biosynthetic pathway.[3]

The following diagram illustrates the proposed regulatory role of LaeA on the adr gene cluster.

Experimental Protocols

Fungal Strains and Culture Conditions

-

Strain: Penicillium roqueforti CECT 2905 is a commonly used strain for this compound production studies.[3]

-

Maintenance Medium: Potato Dextrose Agar (PDA) at 28°C.[3]

-

Production Medium: YES agar (Yeast Extract Sucrose) is used for the production of this compound. Cultures are typically incubated for 15 days at 28°C.[3]

RNA-Mediated Gene Silencing in P. roqueforti

This protocol provides a general framework for silencing genes in the adr cluster. Specific primer design and vector construction details can be found in the cited literature.

-

Vector Construction:

-

Amplify a 300-400 bp fragment of the target adr gene using gene-specific primers.

-

Clone the amplified fragment into a suitable RNAi vector, such as pJL43-RNAi, which contains a double-stranded RNA expression cassette.[1]

-

-

Protoplast Preparation and Transformation:

-

Grow P. roqueforti in liquid medium and harvest the mycelia.

-

Digest the fungal cell walls using a lytic enzyme cocktail to generate protoplasts.

-

Transform the protoplasts with the RNAi construct using a PEG-mediated method.

-

Select for transformants on a medium containing the appropriate selectable marker.

-

-

Verification of Silencing:

-

Extract total RNA from the transformants and the wild-type strain.

-

Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the transcript levels of the target gene, normalizing to a housekeeping gene such as β-tubulin.[3]

-

Heterologous Expression in Aspergillus oryzae

Reconstitution of the this compound pathway in a heterologous host like A. oryzae is a powerful tool for functional characterization of the biosynthetic genes.

-

Gene Amplification and Vector Assembly:

-

Amplify the full-length cDNAs of the desired adr genes from P. chrysogenum or P. roqueforti.

-

Assemble the genes into expression vectors under the control of suitable promoters (e.g., amyB promoter). This can be achieved through techniques like yeast homologous recombination.

-

-

Transformation of A. oryzae:

-

Prepare protoplasts of an appropriate A. oryzae host strain.

-

Transform the protoplasts with the expression constructs.

-

Select for transformants on appropriate selection media.

-

-

Metabolite Analysis:

-

Culture the transformants in a suitable production medium.

-

Extract the secondary metabolites from the culture broth and/or mycelia using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts for the production of this compound and its intermediates using HPLC and LC-MS.

-

Quantification of this compound by HPLC

-

Extraction:

-

Lyophilize and weigh the fungal mycelia.

-

Extract the metabolites with a suitable organic solvent (e.g., ethyl acetate or methanol).

-

Evaporate the solvent and redissolve the residue in a known volume of methanol for analysis.

-

-

HPLC Conditions (General):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where this compound absorbs (e.g., 220 nm).

-

Quantification: Use a standard curve prepared with purified this compound to quantify the amount in the samples.

-

Structural Elucidation by NMR Spectroscopy

For the identification of new Andrastin analogues or confirmation of intermediates, 1D and 2D NMR spectroscopy are essential.

-

Sample Preparation: Purify the compound of interest using chromatographic techniques (e.g., preparative HPLC). Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

NMR Experiments:

-

1D NMR: ¹H and ¹³C NMR spectra to identify the basic structural features.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule.

-

-

Workflow for this compound Biosynthesis Research

The following diagram outlines a typical experimental workflow for investigating the this compound biosynthetic pathway.

Conclusion

The this compound biosynthetic pathway is a well-characterized example of fungal secondary metabolism, with a defined gene cluster and a proposed enzymatic cascade. The information and protocols presented in this guide offer a solid foundation for researchers interested in further exploring this pathway, whether for fundamental scientific understanding, drug discovery, or the development of enhanced production platforms through metabolic engineering. The positive regulation by LaeA also presents a key target for manipulating the expression of this valuable anti-tumor compound.

References

- 1. The Biosynthetic Gene Cluster for this compound in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Next-generation sequencing approach for connecting secondary metabolites to biosynthetic gene clusters in fungi [frontiersin.org]

The Biological Activities of Andrastin A and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A, a meroterpenoid compound isolated from various Penicillium species, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] As a prominent member of the andrastin family, this natural product and its synthetic or naturally occurring analogs have demonstrated promising potential in several therapeutic areas, primarily driven by their ability to inhibit protein farnesyltransferase (FTase). This enzyme plays a crucial role in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases, which are pivotal in cell signaling pathways regulating growth, proliferation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[2][3]

This in-depth technical guide provides a comprehensive overview of the biological activities of this compound and its analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Biological Activities

The primary biological activities of this compound and its analogs can be categorized into three main areas:

-

Farnesyltransferase Inhibition: The foundational mechanism of action for this class of compounds is the inhibition of FTase. By preventing the farnesylation of target proteins like Ras, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling cascades.[1][3]

-

Anticancer Activity: Stemming from its FTase inhibitory action, this compound and its analogs exhibit significant cytotoxic effects against a range of cancer cell lines.[4][5] This activity is largely attributed to the disruption of oncogenic Ras signaling.

-

Immunosuppressive Activity: Several andrastin analogs, such as the peniandrastins, have been shown to possess potent immunosuppressive properties by inhibiting the proliferation of T and B cells.[6]

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of this compound and several of its key analogs.

| Compound | Target | IC50 (µM) | Source |

| This compound | Protein Farnesyltransferase | 24.9 | [2] |

| Andrastin B | Protein Farnesyltransferase | 47.1 | [2] |

| Andrastin C | Protein Farnesyltransferase | 13.3 | [2] |

| Andrastin D | Protein Farnesyltransferase | - | [7] |

Table 1: Farnesyltransferase Inhibitory Activity of Andrastin Analogs

| Compound | Cell Line | IC50 (µM) | Source |

| Penimeroterpenoid A | A549 (Lung Carcinoma) | 82.61 ± 3.71 | [4] |

| HCT116 (Colon Cancer) | 78.63 ± 2.85 | [4] | |

| SW480 (Colon Cancer) | 95.54 ± 1.46 | [4] | |

| Peniandrastin D | HL-60 (Leukemia) | 13.37 - 29.17 | [8] |

| A549 (Lung Carcinoma) | 13.37 - 29.17 | [8] | |

| SMMC-7721 (Hepatoma) | 13.37 - 29.17 | [8] |

Table 2: Cytotoxic Activity of Andrastin Analogs against Cancer Cell Lines

| Compound | Assay | IC50 (µM) | Source |

| Penithis compound | Con A-induced T cell proliferation | 7.49 - 36.52 | [6] |

| LPS-induced B cell proliferation | 6.73 - 26.27 | [6] | |

| Peniandrastin C | Con A-induced T cell proliferation | 7.49 - 36.52 | [6] |

| LPS-induced B cell proliferation | 6.73 - 26.27 | [6] | |

| Peniandrastin D | Con A-induced T cell proliferation | 7.49 - 36.52 | [6] |

| LPS-induced B cell proliferation | 6.73 - 26.27 | [6] |

Table 3: Immunosuppressive Activity of Peniandrastin Analogs

Signaling Pathways

The biological effects of this compound and its analogs are primarily mediated through the inhibition of the Ras-Raf-MEK-ERK signaling pathway. Farnesylation is a critical step for the membrane localization and activation of Ras proteins. By inhibiting FTase, this compound prevents Ras from being farnesylated, thus blocking its ability to activate downstream effectors. This disruption can lead to decreased cell proliferation and induction of apoptosis. The PI3K/Akt pathway, another critical signaling cascade often activated by Ras, can also be indirectly affected.

Caption: this compound inhibits FTase, preventing Ras farnesylation and downstream signaling.

Experimental Protocols

Protein Farnesyltransferase (FTase) Inhibition Assay

A common method to determine the FTase inhibitory activity of compounds like this compound is a radiometric assay that measures the incorporation of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate (FPP) onto a protein substrate, such as H-Ras.

Materials:

-

Recombinant human FTase

-

[³H]Farnesyl pyrophosphate

-

Recombinant H-Ras protein

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂)

-

This compound or its analogs dissolved in DMSO

-

Scintillation cocktail

-

Filter paper (e.g., glass fiber)

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing assay buffer, FTase, and H-Ras.

-

Add varying concentrations of the test compound (this compound or analog) or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding [³H]FPP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of cold 10% TCA.

-

Spot the reaction mixture onto filter paper.

-

Wash the filter paper multiple times with cold 5% TCA to remove unincorporated [³H]FPP.

-

Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a radiometric FTase inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or its analogs dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Immunosuppressive Activity Assay (Lymphocyte Proliferation Assay)

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes (T cells or B cells) upon stimulation with a mitogen.

Materials:

-

Splenocytes isolated from a suitable animal model (e.g., mouse) or human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

-

T cell mitogen (e.g., Concanavalin A [Con A] or Phytohemagglutinin [PHA]) or B cell mitogen (e.g., Lipopolysaccharide [LPS])

-

This compound or its analogs dissolved in DMSO

-

[³H]Thymidine or a non-radioactive proliferation assay reagent (e.g., CFSE)

-

96-well cell culture plates

-

Cell harvester and scintillation counter (for [³H]Thymidine incorporation) or flow cytometer (for CFSE)

Procedure (using [³H]Thymidine incorporation):

-

Prepare a single-cell suspension of splenocytes or PBMCs in complete RPMI-1640 medium.

-

Seed the cells in a 96-well plate.

-

Add varying concentrations of the test compound to the wells.

-

Stimulate the cells with the appropriate mitogen (Con A for T cells, LPS for B cells). Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).

-

Pulse the cells with [³H]Thymidine for the final 18-24 hours of incubation.

-

Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation for each compound concentration relative to the stimulated vehicle control and determine the IC50 value.

Conclusion

This compound and its analogs represent a promising class of bioactive natural products with well-defined mechanisms of action. Their ability to inhibit farnesyltransferase translates into potent anticancer and immunosuppressive activities, supported by a growing body of quantitative data. The experimental protocols detailed herein provide a foundation for the further investigation and characterization of these and similar compounds. The continued exploration of the structure-activity relationships within the andrastin family holds significant potential for the development of novel therapeutic agents targeting diseases driven by aberrant protein farnesylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. Peniandrastins A-H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Andrastin D, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peniandrastins A–H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp. [ouci.dntb.gov.ua]

Production of Andrastin A: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A, a meroterpenoid compound, has garnered significant interest in the scientific community due to its potential as an antitumoral agent. This compound functions by inhibiting the farnesyltransferase activity of Ras proteins, which are frequently mutated in human cancers, and by promoting the intracellular accumulation of anticancer drugs in tumor cells. This compound is a secondary metabolite produced by several filamentous fungi, primarily within the genus Penicillium. This guide provides a comprehensive overview of the fungal strains known to produce this compound, their culture conditions, detailed experimental protocols for its production and analysis, and an exploration of its biosynthetic pathway.

This compound Producing Fungal Strains

Several species of Penicillium have been identified as producers of this compound. The most well-documented of these are Penicillium roqueforti, the fungus used in the production of blue-veined cheeses, and Penicillium chrysogenum, renowned for its production of penicillin.[1] Other reported producing species include Penicillium albocoremium and Penicillium crustosum.

For research and production purposes, specific strains have been characterized. Notably, Penicillium roqueforti strain CECT 2905 (also known as ATCC 10110) has been extensively studied for its ability to produce this compound.[2]

Culture Conditions for this compound Production

The production of this compound is highly dependent on the culture conditions, including the composition of the growth medium and the physical parameters of cultivation.

Media Composition

A commonly used medium for the production of this compound by P. roqueforti is Yeast Extract Sucrose (YES) agar.[3] The composition of this medium is detailed in the table below. While solid-state fermentation on agar plates is well-documented, submerged fermentation protocols are also utilized for larger-scale production.

| Component | Concentration (g/L) |

| Bacto Yeast Extract | 20 |

| Sucrose | 150 |

| Bacto Agar | 20 |

Table 1: Composition of YES Agar Medium for this compound Production.

Cultivation Parameters

Optimal production of this compound by P. roqueforti on solid YES medium is typically achieved after 7 days of incubation at 28°C. For submerged cultures, parameters such as aeration, agitation, pH, and temperature need to be optimized for maximal yield.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain and culture conditions. The following table summarizes available quantitative data on this compound production.

| Fungal Strain | Medium | Cultivation Conditions | This compound Yield | Reference |

| Penicillium roqueforti CECT 2905 | YES agar | 15 days at 28°C | 686 µg/g (dry weight) | [3] |

| Penicillium roqueforti (in blue cheese) | Cheese matrix | Cheese ripening conditions | 0.1 - 3.7 µg/g | [2] |

Table 2: Quantitative Production of this compound by Penicillium roqueforti.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Penicillium strains, and the extraction and quantification of this compound.

Inoculum Preparation for Submerged Culture

-

Strain Maintenance: Maintain the desired Penicillium strain on Potato Dextrose Agar (PDA) slants.

-

Spore Suspension: Prepare a spore suspension by adding sterile water containing a wetting agent (e.g., 0.05% Tween 80) to a mature PDA plate culture. Gently scrape the surface to release the conidia.

-

Spore Counting: Determine the spore concentration using a hemocytometer.

-

Inoculation: Inoculate the fermentation medium with the desired concentration of spores.

Submerged Fermentation

While specific protocols for optimizing this compound production in submerged culture are not extensively detailed in publicly available literature, a general approach can be followed:

-

Medium Preparation: Prepare the desired liquid medium (e.g., YES broth, excluding the agar) and sterilize by autoclaving.

-

Inoculation: Inoculate the sterile medium with the prepared spore suspension.

-

Incubation: Incubate the culture in a shaker incubator at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150-200 rpm) for a specified duration.

-

Process Monitoring: Monitor parameters such as pH, substrate consumption, and biomass growth throughout the fermentation.

-

Harvesting: At the end of the fermentation, separate the mycelium from the culture broth by filtration or centrifugation for subsequent extraction.

Extraction of this compound

The following protocol is adapted from a published method for the extraction of this compound from fungal cultures grown on solid agar.

-

Sample Collection: Harvest the fungal mycelium and the underlying agar from the culture plate.

-

Solvent Extraction: Submerge the collected material in a 50 mL mixture of ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) containing 1% formic acid.

-

Overnight Incubation: Allow the extraction to proceed overnight.

-

Sonication: Sonicate the mixture for 30 minutes to enhance the extraction efficiency.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove solid debris.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

-

Resuspension: Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

-

Chromatographic System: Utilize a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with water (solvent A) and acetonitrile (solvent B), both acidified with 0.02% trifluoroacetic acid.

-

Elution Gradient:

-

15% B to 68% B over 25 minutes

-

68% B to 100% B over 2 minutes

-

Isocratic at 100% B for 5 minutes

-

100% B to 15% B over 2 minutes

-

-

Flow Rate: Maintain a flow rate of 1.2 mL/min.

-

Column Temperature: Keep the column at 35°C.

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm.

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Biosynthesis of this compound

This compound is a meroterpenoid, meaning its biosynthesis involves precursors from both the polyketide and terpenoid pathways. The biosynthetic gene cluster responsible for this compound production, designated as the adr cluster, has been identified in both P. chrysogenum and P. roqueforti.[4][5][6]

The biosynthesis of this compound begins with the formation of 3,5-dimethylorsellinic acid (DMOA) from acetyl-CoA and malonyl-CoA, and farnesyl pyrophosphate (FPP) from the mevalonate pathway. These precursors undergo a series of enzymatic reactions, including prenylation, cyclization, and oxidation, to yield the final this compound molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general experimental workflow for its production and analysis.

Caption: Proposed biosynthetic pathway of this compound in Penicillium.

Caption: General experimental workflow for this compound production and analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Biosynthetic Gene Cluster for this compound in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Biosynthetic Gene Cluster for this compound in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Examination of the Biosynthesis, Mechanism of Action, and Therapeutic Potential of a Promising Class of Farnesyltransferase Inhibitors.

This technical guide provides a comprehensive overview of Andrastin A and its related meroterpenoid compounds for researchers, scientists, and drug development professionals. It delves into their biosynthesis, mechanism of action as farnesyltransferase inhibitors, and their potential applications in oncology and other therapeutic areas. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical biological and experimental pathways.

Introduction

This compound is a meroterpenoid compound first isolated from Penicillium species, including P. albocoremium and P. roqueforti[1]. These compounds are of significant interest due to their potent and specific inhibition of protein farnesyltransferase (FTase), a critical enzyme in the post-translational modification of Ras proteins[1][2]. Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development. This guide explores the scientific foundation of this compound and its analogs, providing a detailed resource for researchers in the field.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster (adr) that has been identified and characterized in Penicillium roqueforti and P. chrysogenum.[1][3] The pathway begins with the synthesis of 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP), which serve as the polyketide and isoprenoid precursors, respectively.

The core of the this compound biosynthetic machinery is encoded by the adr gene cluster, which comprises genes for a polyketide synthase (PKS), a terpene cyclase, and various modifying enzymes such as oxidases and transferases.[1][4] The key steps involve the formation of a tetracyclic intermediate, which is then subjected to a series of enzymatic modifications to yield this compound and its related analogs.[4]

Key Genes in the this compound Biosynthetic Cluster

The adr gene cluster in P. roqueforti contains ten genes (adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK) that are all confirmed to be involved in this compound biosynthesis through RNA-mediated gene silencing experiments.[1][3][5] The functions of some of these key enzymes have been elucidated through heterologous expression studies in Aspergillus oryzae.[4]

Table 1: Key Genes and Their Putative Functions in this compound Biosynthesis

| Gene | Putative Function |

| adrD | Polyketide Synthase (PKS) |

| adrG | Geranylgeranyl Diphosphate Synthase |

| adrK | Mevalonate Kinase |

| adrH | HMG-CoA Reductase |

| adrI | Terpene Cyclase |

| adrF | Short-chain Dehydrogenase/Reductase (SDR) |

| adrE | Ketoreductase |

| adrJ | Acetyltransferase |

| adrA | Cytochrome P450 Monooxygenase |

| adrC | Major Facilitator Superfamily (MFS) Transporter |

This compound Biosynthetic Pathway Workflow

The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps.

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action: Inhibition of Farnesyltransferase

The primary molecular target of this compound and its analogs is protein farnesyltransferase (FTase).[1][2] This enzyme catalyzes the attachment of a farnesyl group from FPP to a cysteine residue in the C-terminal CaaX box of target proteins. The farnesylation is a crucial step for the proper localization and function of many signaling proteins, most notably the Ras family of small GTPases.

By inhibiting FTase, this compound prevents the farnesylation of Ras proteins. This disruption leads to the mislocalization of Ras from the plasma membrane to the cytoplasm, thereby blocking its downstream signaling cascades that are critical for cell proliferation, differentiation, and survival.

The Ras Signaling Pathway and this compound Intervention

The diagram below illustrates the Ras signaling pathway and the point of intervention by this compound.

Caption: Inhibition of the Ras signaling pathway by this compound.

Biological Activities and Quantitative Data

This compound and its related meroterpenoids exhibit a range of biological activities, including farnesyltransferase inhibition, cytotoxicity against cancer cell lines, immunosuppressive effects, and antibacterial properties.

Farnesyltransferase Inhibition

Table 2: Farnesyltransferase Inhibitory Activity of Andrastin Analogs

| Compound | IC50 (µM)[6] |

| This compound | 24.9 |

| Andrastin B | 47.1 |

| Andrastin C | 13.3 |

Cytotoxic Activity

Table 3: Cytotoxic Activity of Penimeroterpenoid A

| Cell Line | IC50 (µM) |

| A549 | 82.61 |

| HCT116 | 78.63 |

| SW480 | 95.54 |

Data for a related compound, not this compound itself.

Immunosuppressive Activity

Several peniandrastin analogs have demonstrated significant immunosuppressive activity by inhibiting T-cell and B-cell proliferation.

Table 4: Immunosuppressive Activity of Peniandrastin Analogs

| Compound | T-Cell Proliferation IC50 (µM) | B-Cell Proliferation IC50 (µM) |

| Penithis compound | 10.32 | 8.45 |

| Peniandrastin C | 7.49 | 6.73 |

| Peniandrastin D | 12.51 | 9.82 |

| Peniandrastin G | 9.88 | 7.91 |

| Peniandrastin H | 8.24 | 7.16 |

| Known Analog 9 | 15.23 | 11.47 |

| Known Analog 12 | 21.76 | 18.23 |

| Known Analog 13 | 36.52 | 26.27 |

| Known Analog 14 | 28.91 | 22.54 |

Antibacterial Activity

The related compound oxthis compound has shown activity against vancomycin-resistant enterococci (VRE).

Table 5: Antibacterial Activity of Oxthis compound

| Organism | MIC (µM) |

| VRE | 13.9 |

Experimental Protocols

This section outlines the general methodologies for key experiments involved in the study of this compound and its biosynthesis.

Heterologous Expression of this compound Biosynthetic Genes in Aspergillus oryzae

This protocol is essential for confirming the function of genes within the adr cluster and for producing this compound and its intermediates for further study. The general workflow involves the construction of expression vectors, transformation of the host strain, and analysis of the resulting metabolites.

Caption: Workflow for heterologous expression of adr genes.

Methodology Outline:

-

Vector Construction:

-

Amplify the target adr genes from P. roqueforti genomic DNA using high-fidelity polymerase.

-

Clone the amplified genes into a suitable Aspergillus expression vector, such as pTAex3, under the control of a strong constitutive or inducible promoter.

-

Verify the construct by sequencing.

-

-

Transformation of A. oryzae :

-

Prepare protoplasts from young mycelia of A. oryzae using a lytic enzyme mixture.

-

Transform the protoplasts with the expression vector using a polyethylene glycol (PEG)-mediated method.

-

Select for transformants on a minimal medium lacking a specific nutrient complemented by a marker on the vector (e.g., uracil).

-

-

Metabolite Analysis:

-

Cultivate the transformant strains in a suitable production medium.

-

Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of new metabolites.

-

Purify and identify the structure of the produced compounds using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

RNA-mediated Gene Silencing in Penicillium roqueforti

This technique is used to confirm the involvement of specific genes in the this compound biosynthetic pathway by observing the effect of their knockdown on metabolite production.[1][5]

Caption: Workflow for RNA-mediated gene silencing in P. roqueforti.

Methodology Outline:

-

RNAi Vector Construction:

-

Select a unique fragment (300-500 bp) of the target adr gene.

-

Amplify the fragment by PCR.

-

Clone the fragment in both sense and antisense orientations, separated by a linker, into a suitable RNAi vector to create a hairpin construct.

-

-

Transformation of P. roqueforti :

-

Prepare and transform P. roqueforti protoplasts with the RNAi vector as described for A. oryzae.

-

Select for transformants based on a selectable marker present on the vector.

-

-

Evaluation of Gene Silencing and Metabolite Production:

-

Extract total RNA from the silenced and wild-type strains.

-

Perform quantitative real-time PCR (qRT-PCR) to confirm the downregulation of the target gene's transcript level.

-

Cultivate the silenced and wild-type strains under production conditions.

-

Extract and quantify this compound production using HPLC to determine the effect of gene silencing.

-

Conclusion and Future Perspectives

This compound and its related meroterpenoids represent a promising class of natural products with significant therapeutic potential, particularly as anticancer agents through the inhibition of farnesyltransferase. The elucidation of the adr biosynthetic gene cluster has opened up avenues for the engineered production of this compound and the generation of novel analogs with improved pharmacological properties. Further research is warranted to fully characterize the cytotoxic profile of this compound against a broader range of cancer cell lines and to explore its potential in combination therapies. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations into this fascinating family of bioactive compounds.

References

- 1. The Biosynthetic Gene Cluster for this compound in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]

- 5. Frontiers | The Biosynthetic Gene Cluster for this compound in Penicillium roqueforti [frontiersin.org]

- 6. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Andrastin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A is a meroterpenoid natural product isolated from various Penicillium species. It has garnered significant interest within the scientific community due to its potent and specific inhibition of farnesyltransferase, a crucial enzyme in the post-translational modification of Ras proteins. The Ras family of small GTPases are key regulators of cellular proliferation, differentiation, and survival, and their aberrant activation is a hallmark of many human cancers. By inhibiting farnesyltransferase, this compound prevents the localization of Ras to the plasma membrane, thereby disrupting downstream signaling cascades, most notably the Ras/Raf/MEK/ERK pathway, which are critical for tumor cell growth and survival. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, summarizing available data, detailing experimental protocols, and visualizing key pathways and workflows.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against a limited number of human cancer cell lines. The available half-maximal inhibitory concentration (IC50) values are summarized in the tables below. It is important to note that further screening against a broader panel of cancer cell lines, as well as non-cancerous cell lines, is required to establish a comprehensive cytotoxicity profile and assess its therapeutic index.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 82.61 ± 3.71 |

| HCT116 | Colon Cancer | 78.63 ± 2.85 |

| SW480 | Colon Cancer | 95.54 ± 1.46 |

Table 2: Farnesyltransferase Inhibitory Activity of Andrastins.

| Compound | IC50 (µM) |

| This compound | 24.9 |

| Andrastin B | 47.1 |

| Andrastin C | 13.3 |

In addition to its direct cytotoxic effects, this compound has been shown to enhance the efficacy of other chemotherapeutic agents in multidrug-resistant (MDR) cancer cells. In vincristine-resistant KB cells, this compound was found to increase the intracellular accumulation of vincristine, suggesting an inhibition of P-glycoprotein, a key efflux pump involved in MDR.[1]

Experimental Protocols

The following are detailed methodologies for two common colorimetric assays used in the preliminary cytotoxicity screening of compounds like this compound: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells from culture flasks using trypsinization.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only) should be included.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells on a plate shaker for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Sulforhodamine B (SRB) Assay

The SRB assay is a protein-staining colorimetric assay that is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total cellular protein mass, which is indicative of the number of viable cells.

Materials:

-

This compound stock solution

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

Trichloroacetic acid (TCA) solution (50% w/v in distilled water)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid solution

-

10 mM Tris base solution (pH 10.5)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow the same procedure as described for the MTT assay (Steps 1 and 2).

-

-

Cell Fixation:

-

After the desired incubation period with this compound, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA).

-

Incubate the plates at 4°C for 1 hour to fix the cells.

-

-

Washing:

-

Carefully remove the supernatant.

-

Wash the plates five times with slow-running tap water to remove the TCA and dead cells.

-

Allow the plates to air dry completely.

-

-

Staining:

-

Add 100 µL of SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Allow the plates to air dry completely.

-

-

Solubilization of Bound Dye:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

-

-

Data Analysis:

-

Follow the same data analysis procedure as described for the MTT assay to determine the percentage of cell viability and the IC50 value of this compound.

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits Farnesyltransferase, preventing Ras localization and downstream signaling.

Experimental Workflow

Caption: Workflow for preliminary in vitro cytotoxicity screening of this compound.

Conclusion

This compound demonstrates notable potential as an anticancer agent through its inhibition of farnesyltransferase and subsequent disruption of the Ras signaling pathway. The preliminary cytotoxicity data, while limited, indicates activity against several cancer cell lines. The standardized protocols provided herein offer a robust framework for further in-depth investigation of this compound's cytotoxic and cytostatic effects across a wider range of cancer models. Future studies should aim to expand the cytotoxicity profile, investigate the mechanisms of cell death, and explore its potential in combination therapies, particularly in the context of multidrug resistance.

References

Methodological & Application

Application Notes and Protocols: Andrastin A Extraction and Purification from Fungal Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A is a meroterpenoid compound produced by several species of the Penicillium genus, including P. roqueforti, P. chrysogenum, and P. albocoremium.[1][2] This metabolite has garnered significant interest within the drug development community due to its potential as an anti-tumoral agent. This compound exhibits inhibitory effects on farnesyltransferase, an enzyme implicated in oncogenic Ras protein activity, and has been shown to promote the intracellular accumulation of anticancer compounds in tumor cells. These biological activities make this compound a promising candidate for further investigation and development.

This document provides detailed protocols for the cultivation of this compound-producing fungi, followed by the extraction and purification of the target compound from the fungal broth. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for researchers in this field.

Data Presentation

The production of this compound can vary significantly depending on the fungal strain, culture medium, and incubation conditions. The following table summarizes reported yields of this compound from different Penicillium species.

| Fungal Strain | Culture Medium | Incubation Time & Temperature | Yield | Reference |

| Penicillium roqueforti CECT 2905 | YES Agar | 15 days at 28°C | 686 µg/g (dry mycelial weight) | [2] |

| Penicillium roqueforti (from blue cheese) | Blue Cheese Matrix | Not Specified | 0.1 - 3.7 µg/g (of cheese) | [3][4] |

| Penicillium sp. (marine-derived) | Rice Solid Medium | 30 days at 25°C | 5.2 mg (from 21.0 g extract) | [5] |

| Penicillium albocoremium | YES Agar | 14 days at 25°C | Detected | [6] |

Experimental Protocols

Fungal Culture for this compound Production

This protocol outlines the steps for culturing Penicillium species for the production of this compound.

Materials:

-

This compound-producing Penicillium strain (e.g., P. roqueforti CECT 2905)

-

Potato Dextrose Agar (PDA) plates

-

Yeast Extract Sucrose (YES) agar medium [Bacto Yeast Extract 20 g/L, Sucrose 150 g/L, Bacto Agar 20 g/L][2][7]

-

Sterile petri dishes

-

Incubator

Procedure:

-

Maintain the Penicillium strain on PDA plates at 28°C.[2]

-

For this compound production, inoculate fresh YES agar plates with the fungal strain.

-

Incubate the YES agar plates at 28°C for 7-15 days in the dark.[2][7]

Extraction of this compound from Fungal Culture

This protocol describes the extraction of this compound from both the fungal mycelium and the agar medium.

Materials:

-

Fungal culture plates (mycelium and agar)

-

Extraction solvent: Ethyl acetate: Dichloromethane: Methanol (3:2:1, v/v/v) containing 1% formic acid[7]

-

Stomacher or blender

-

Sonication bath

-

Filtration apparatus with 0.45 µm filter

-

Rotary evaporator

Procedure:

-

Harvest the fungal mycelium and the agar from the culture plates.

-

Macerate the mycelium and agar using a stomacher or blender.

-

Add the extraction solvent to the macerated fungal material. A common ratio is 50 mL of solvent for a standard petri dish culture.[7]

-

Allow the extraction to proceed overnight with gentle agitation.

-

Sonicate the mixture for 30 minutes to enhance extraction efficiency.[7]

-

Filter the mixture through a 0.45 µm filter to remove solid debris.[7]

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

Purification of this compound

This protocol details the purification of this compound from the crude extract using column chromatography and High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Octadecyl-silica (ODS) for reverse-phase chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol, acetonitrile, water)

-

HPLC system with a suitable column (e.g., C18) and a UV detector

Procedure:

Step 1: Silica Gel Column Chromatography (Initial Purification)

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., petroleum ether).

-

Load the dissolved crude extract onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the this compound-rich fractions and evaporate the solvent.

Step 2: Reverse-Phase Chromatography (Further Purification)

-

The partially purified extract can be further fractionated using ODS column chromatography.

-

Elute with a gradient of decreasing polarity, such as a methanol-water mixture, starting with a higher water content.

-

Collect and analyze fractions as described above.

Step 3: High-Performance Liquid Chromatography (Final Purification)

-

Dissolve the enriched this compound fraction in a suitable solvent for HPLC (e.g., methanol or acetonitrile).

-

Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Use a mobile phase gradient, for instance, a mixture of acetonitrile and water, to achieve separation.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and NMR.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is governed by the adr gene cluster. The pathway involves the synthesis of 3,5-dimethylorsellinic acid (DMOA) and its subsequent combination with farnesyl pyrophosphate, followed by a series of enzymatic modifications to yield this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the overall workflow from fungal culture to the purified compound.

Caption: Workflow for this compound extraction and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. The Biosynthetic Gene Cluster for this compound in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

Andrastin A: A Promising Agent in Overcoming Multidrug Resistance in Cancer

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A, a meroterpenoid compound isolated from Penicillium species, has emerged as a significant area of interest in multidrug resistance (MDR) research.[1][2] Cancer cells often develop MDR, a phenomenon where they become resistant to a broad range of structurally and mechanistically unrelated anticancer drugs. This resistance is a major obstacle to successful chemotherapy. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.

This compound exhibits a dual mechanism of action to counteract MDR. Firstly, it acts as a farnesyltransferase inhibitor , targeting a crucial enzyme in the post-translational modification of proteins involved in cell growth and proliferation signaling pathways, such as the Ras protein. Secondly, it directly interacts with P-glycoprotein , inhibiting its drug efflux function and thereby increasing the intracellular accumulation of anticancer drugs in resistant cells.[1][3][4][5] These properties make this compound a valuable tool for studying and potentially overcoming MDR in cancer.

These application notes provide a comprehensive overview of the use of this compound in MDR research, including detailed experimental protocols and data presentation to guide researchers in this field.

Data Presentation

Table 1: Farnesyltransferase Inhibitory Activity of Andrastins

| Compound | IC50 (µM) | Source |

| This compound | 24.9 | [3] |

| Andrastin B | 47.1 | [3] |

| Andrastin C | 13.3 | [3] |

Table 2: Reversal of Vincristine Resistance by this compound in VJ-300 Cells

| This compound Concentration (µg/mL) | Fold Enhancement of Vincristine Cytotoxicity | Source |

| Varies | 1.5 - 20 | [1] |

(Note: The exact concentration of this compound corresponding to the specific fold enhancement was not detailed in the source material. Further dose-response studies are recommended.)

Signaling Pathways and Mechanisms of Action

This compound's ability to combat multidrug resistance stems from its interference with two key cellular processes: the Ras signaling pathway through farnesyltransferase inhibition and the direct inhibition of the P-glycoprotein drug efflux pump.

Farnesyltransferase Inhibition and the Ras Signaling Pathway

The Ras family of small GTPases plays a critical role in cell proliferation, differentiation, and survival. For Ras proteins to become biologically active, they must undergo post-translational modifications, with farnesylation being a key initial step. This process is catalyzed by the enzyme farnesyltransferase (FTase). By inhibiting FTase, this compound prevents the farnesylation of Ras, leading to its mislocalization and inactivation. This disrupts downstream signaling cascades, such as the Raf-MEK-ERK pathway, which are often hyperactivated in cancer.[4][5]

References

- 1. Enhancement of drug accumulation by this compound produced by Penicillium sp. FO-3929 in vincristine-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Biosynthetic Gene Cluster for this compound in Penicillium roqueforti [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]